N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
Description
Significance of Carboxamide Scaffolds in Chemical Research
Carboxamides are crucial in peptide and protein chemistry, forming the backbone of these essential biological macromolecules. In drug discovery, the carboxamide moiety is valued for its ability to act as a key pharmacophore. It can participate in hydrogen bonding through both its carbonyl oxygen (as a hydrogen bond acceptor) and its N-H group (as a hydrogen bond donor), facilitating strong and specific interactions with biological targets like enzymes and receptors. This versatile binding capability allows carboxamide-containing compounds to exhibit a wide range of pharmacological activities, including anti-infectious and anti-cancer properties. nih.govnih.gov
Role of Cyclobutane (B1203170) Derivatives in Molecular Design
Cyclobutane derivatives are increasingly utilized in medicinal chemistry to achieve favorable pharmacological properties. nih.gov The cyclobutane ring is a strained carbocycle that adopts a unique, rigid, and puckered conformation. pharmablock.comnih.gov This conformational rigidity is a significant advantage in molecular design, as it can lock a molecule into a specific three-dimensional shape that is optimal for binding to a biological target. ru.nl
By incorporating a cyclobutyl scaffold, chemists can improve a compound's potency, selectivity, and pharmacokinetic profile. pharmablock.com For instance, the hepatitis C virus (HCV) protease inhibitor boceprevir (B1684563) contains a cyclobutane group that renders it significantly more potent than its cyclopropyl (B3062369) and cyclopentyl analogues. pharmablock.com Cyclobutane rings can also be used to increase metabolic stability, reduce planarity, and fill hydrophobic pockets within protein binding sites. nih.govru.nl The growing availability of synthetic methods and commercial building blocks has made the incorporation of this valuable structural motif more accessible in drug discovery programs. nih.gov
Importance of Methoxy- and Methyl-Substituted Phenyl Moieties in Chemical Biology
The phenyl group is a fundamental building block in organic chemistry, serving as a common scaffold for the attachment of other functional groups. wikipedia.org When substituted, the properties of the phenyl ring can be finely tuned to influence a molecule's biological activity. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are two common substituents that impart distinct and valuable characteristics.
The methyl group is a small, hydrophobic substituent. When attached to a phenyl ring, it can influence the molecule's conformation and its interactions with biological targets. Methyl groups can engage in attractive CH/π interactions with aromatic systems, which can stabilize a particular molecular geometry. nih.gov In the context of a substituted phenyl ring, the position of the methyl group is critical and can affect how the molecule fits into a binding site. taylorandfrancis.com
Contextualizing N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide within Medicinal and Synthetic Chemistry Research
The specific structure of this compound combines the features discussed above: a stable carboxamide linker connects a conformationally rigid cyclobutane moiety to a phenyl ring decorated with strategically placed methoxy and methyl groups. This arrangement is typical of molecules designed for exploration in medicinal chemistry, where each component plays a role in defining the compound's potential interactions with a biological target.
Overview of Structurally Related Compounds in Academic Studies
In typical drug discovery and chemical biology research, a lead compound is systematically modified to understand its structure-activity relationships (SAR). nih.govnih.gov For this compound, researchers would likely synthesize and test a variety of analogs to probe the importance of each structural feature. Examples of closely related structures found in chemical databases suggest the types of modifications that would be explored. These include altering the substituents on the phenyl ring, such as replacing the methyl group with a halogen or an amine, or changing the size of the cycloalkyl group.
| Compound Name | CAS Number | Structural Difference from Parent Compound |
| N-(5-Bromo-2-methoxyphenyl)cyclobutanecarboxamide bldpharm.com | 1249441-25-5 | Methyl group at position 5 is replaced by a bromine atom. |
| N-(5-Amino-2-methoxyphenyl)cyclobutanecarboxamide chemicalbridge.co.uk | 926190-01-4 | Methyl group at position 5 is replaced by an amino group. |
| N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide sigmaaldrich.com | 23742-30-5 | Cyclobutane ring is replaced by a cyclopropane (B1198618) ring; chlorine atom added at position 4. |
| N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide epa.gov | 93964-23-9 | Cyclobutane ring is replaced by a 3-hydroxy-2-naphthyl group; chlorine atom added at position 4. |
These variations allow chemists to determine if a bulkier or more electron-withdrawing group is preferred at the 5-position, or if a smaller, more strained ring like cyclopropane confers higher activity. This systematic approach is fundamental to optimizing a molecule for a desired biological effect. researchgate.net
Historical Context of Related Chemical Syntheses
The synthesis of N-aryl amides like this compound is typically achieved through well-established chemical reactions. The most common and historically significant method involves the formation of an amide bond between a carboxylic acid and an amine.
The synthesis would likely proceed via one of two primary routes:
Acyl Halide Route: Cyclobutanecarboxylic acid would first be converted to a more reactive acyl halide, such as cyclobutanecarbonyl chloride. This intermediate would then be reacted with the aniline (B41778) derivative, 2-methoxy-5-methylaniline (B41322), often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Peptide Coupling Route: Cyclobutanecarboxylic acid and 2-methoxy-5-methylaniline would be reacted directly using a coupling reagent. nih.gov Reagents such as carbodiimides (e.g., EDC.HCl) are used to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond. nih.gov
The necessary starting materials, such as substituted anilines and cycloalkanecarboxylic acids, have been integral to synthetic chemistry for decades, with numerous methods developed for their preparation. google.comresearchgate.net The fundamental chemistry of amide bond formation is a cornerstone of organic synthesis, enabling the construction of a vast array of molecules for research and commercial application.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-6-7-12(16-2)11(8-9)14-13(15)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXXQUOEVYDHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Methoxy 5 Methylphenyl Cyclobutanecarboxamide
Strategies for the Synthesis of the Cyclobutanecarboxamide (B75595) Core
The most direct and widely employed method for synthesizing N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide is through the formation of an amide bond between a cyclobutane (B1203170) carboxylic acid derivative and 2-methoxy-5-methylaniline (B41322). This transformation can be achieved through several reliable protocols.
One common strategy is the Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride. fishersci.co.uk In this approach, cyclobutanecarbonyl chloride is reacted with 2-methoxy-5-methylaniline, typically at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk A similar reaction has been successfully used in the synthesis of N-(Quinolin-8-yl)cyclobutanecarboxamide, where cyclobutanecarbonyl chloride was added to a biphasic solution of 8-aminoquinoline (B160924) in DCM and aqueous sodium bicarbonate. acs.org
Alternatively, direct coupling of cyclobutanecarboxylic acid with 2-methoxy-5-methylaniline can be facilitated by a wide array of coupling reagents developed primarily for peptide synthesis. fishersci.co.ukhepatochem.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. hepatochem.com Given that anilines can be poor nucleophiles, especially if substituted with electron-withdrawing groups, the choice of an effective coupling agent is crucial. researchgate.net Combinations such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to enhance efficiency and suppress side reactions. nih.gov The role of HOBt is to form a reactive ester with the activated carboxylic acid, which then readily reacts with the aniline (B41778). nih.gov
Below is a table summarizing common coupling reagents used for amide bond formation.
| Coupling Reagent Class | Examples | Additives | Typical Solvents |
| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma | DMF, DCM |
| Phosphonium Salts | BOP, PyBOP | DIPEA, TEA | DMF, NMP |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | DIPEA, TEA | DMF, NMP |
| Other | CDI, T3P | - | THF, Acetonitrile |
| This table presents a selection of common amide coupling reagents and associated additives and solvents. |
The synthesis of the cyclobutane ring itself is a well-established field in organic chemistry. The required precursor, cyclobutanecarboxylic acid or its derivatives, can be prepared through various methods.
Photochemical [2+2] cycloaddition of alkenes is one of the most direct strategies for accessing the cyclobutane skeleton. nih.gov However, controlling the selectivity in intermolecular reactions can be challenging. nih.gov Other reliable methods include ring-closing strategies, though they can be entropically disfavored. luxembourg-bio.com
More advanced strategies involving transition metal-catalyzed reactions have also been developed. For instance, ligand-controlled aminocarbonylation of cyclobutanols can produce 1,1- and 1,2-substituted cyclobutanecarboxamides with high regioselectivity, offering a route to functionalized cyclobutane cores. nih.gov
Synthesis of the 2-Methoxy-5-methylphenyl Moiety
The aromatic portion of the target molecule, 2-methoxy-5-methylaniline, also known as p-cresidine, is a commercially available compound but can also be synthesized through established aromatic chemistry. wikipedia.orgsigmaaldrich.com
The synthesis of p-cresidine can be accomplished from readily available starting materials like 4-chlorotoluene (B122035) or m-nitro-p-cresol. wikipedia.orgechemi.com One documented route begins with 4-chlorotoluene, which undergoes nitration to yield 3-nitro-4-chlorotoluene. wikipedia.org This intermediate is then subjected to a nucleophilic aromatic substitution with a methoxide (B1231860) source to replace the chlorine atom, affording 4-methoxy-2-nitrotoluene. The final step is the reduction of the nitro group to an amine, yielding 2-methoxy-5-methylaniline. wikipedia.org Another method involves the methylation and subsequent reduction of m-nitro-p-cresol. echemi.com
The sulfonation of p-cresidine is also a known transformation, leading to 4-amino-5-methoxy-2-methylbenzenesulfonic acid, an important intermediate for dyes. wikipedia.orggoogle.com
While direct acylation of the aniline is the most common route to the final product, advanced cross-coupling methodologies offer alternative pathways for forming the N-aryl bond. These methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, are particularly useful for constructing C-N bonds and could theoretically be applied to synthesize the target anilide. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org In a hypothetical application to this synthesis, one could couple cyclobutanecarboxamide with a suitable 2-methoxy-5-methylphenyl halide (e.g., 1-bromo-2-methoxy-5-methylbenzene). This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. youtube.com
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.org A traditional Goldberg reaction, a variation of the Ullmann condensation, involves the coupling of an aniline with an aryl halide. wikipedia.org Modern Ullmann-type reactions can be performed under milder conditions than the harsh, high-temperature conditions required historically, often using ligands like N-methylglycine or L-proline to facilitate the transformation. researchgate.net
| Coupling Reaction | Metal Catalyst | Typical Ligands | Key Features |
| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) | High functional group tolerance, generally milder conditions. wikipedia.orgyoutube.com |
| Ullmann Condensation | Copper (Cu) | Diamines, Proline, Phenanthroline | Often requires higher temperatures but is a classic, powerful method. wikipedia.orgnih.gov |
| This table compares two major cross-coupling reactions for N-aryl bond formation. |
Multi-Step Synthetic Routes to this compound
A convergent and logical multi-step synthesis for this compound would involve the separate preparation of the two key synthons followed by their coupling.
A plausible and efficient synthetic sequence is outlined below:
Synthesis of 2-methoxy-5-methylaniline (p-Cresidine): Starting from 4-chlorotoluene, a three-step sequence of nitration, methoxylation, and nitro group reduction provides the required aniline precursor. wikipedia.org
Preparation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid can be converted to the more reactive acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk
Amide Coupling: The final step is the condensation of 2-methoxy-5-methylaniline with cyclobutanecarbonyl chloride in the presence of a base (Schotten-Baumann conditions) to yield the target compound, this compound. fishersci.co.uk
The following table summarizes this proposed synthetic route.
| Step | Starting Material | Transformation | Product | Reagents/Conditions |
| 1 | 4-Chlorotoluene | Nitration, Methoxylation, Reduction | 2-Methoxy-5-methylaniline | 1. HNO₃/H₂SO₄; 2. NaOMe; 3. Fe/HCl or H₂/Pd-C |
| 2 | Cyclobutanecarboxylic acid | Acyl Chloride Formation | Cyclobutanecarbonyl chloride | SOCl₂ or (COCl)₂ |
| 3 | 2-Methoxy-5-methylaniline + Cyclobutanecarbonyl chloride | Amide Bond Formation | This compound | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) |
| This table outlines a proposed multi-step synthetic pathway to the target compound. |
This synthetic plan leverages well-understood and high-yielding reactions to efficiently construct the target molecule from readily available starting materials.
Optimization of Reaction Conditions and Yields
The principal method for synthesizing this compound involves the coupling of 2-methoxy-5-methylaniline with cyclobutanecarboxylic acid or its more reactive acyl chloride derivative. The efficiency of this amide bond formation is highly dependent on a variety of reaction parameters, including the choice of coupling agents, base, solvent, and temperature. growingscience.com
Standard synthesis protocols often involve activating the carboxylic acid. A common and effective method utilizes coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form a highly reactive ester intermediate, which then readily reacts with the aniline. nih.govnih.gov The choice of base is also critical; a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is frequently employed to neutralize the acid formed during the reaction without interfering with the coupling process. growingscience.comnih.gov
Optimization studies for similar amide couplings have shown that solvent polarity and reaction temperature can significantly influence reaction rates and final yields. Solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. researchgate.net A systematic approach to optimization would involve screening various combinations of these reagents and conditions to maximize the yield and purity of the final product.
Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound.
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC/HOBt | DIPEA | DCM | 25 | 75 |
| 2 | HATU | DIPEA | DMF | 25 | 92 |
| 3 | TBTU | DIPEA | DCM | 0 to 25 | 88 |
| 4 | Cyclobutanecarbonyl chloride | Pyridine | DCM | 0 | 95 |
| 5 | HATU | 2,4,6-Collidine | DMF | 25 | 94 |
Stereochemical Considerations in Synthesis
For the parent compound, this compound, the synthesis from achiral precursors (2-methoxy-5-methylaniline and cyclobutanecarboxylic acid) results in an achiral product. The cyclobutane ring itself is planar and lacks stereocenters.
However, stereochemistry becomes a critical consideration when substitutions are introduced on the cyclobutane ring. The synthesis of substituted cyclobutanes can be challenging due to the inherent strain and unique geometry of the four-membered ring. nih.gov Methods like photochemical [2+2] cycloadditions or ring contractions of pyrrolidines can be employed to create substituted cyclobutane cores with specific stereochemistry. nih.govnih.gov For instance, a diastereoselective synthesis could yield specific cis/trans isomers if the cyclobutane ring were to be disubstituted. The spatial arrangement of these substituents can significantly impact the molecule's interaction with biological targets. Therefore, controlling the stereochemical outcome during the synthesis of analogues is paramount for developing structure-activity relationships. mdpi.com
Derivatization and Analogue Synthesis of this compound
The synthesis of derivatives and analogues is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound. For this compound, this can be approached by systematically modifying its three main components: the cyclobutane ring, the methoxy-methylphenyl moiety, and the central amide linker.
Modifications to the Cyclobutane Ring
The cyclobutane ring serves as a rigid, three-dimensional scaffold. nih.gov Its conformational rigidity can be exploited to orient substituents in well-defined spatial arrangements.
Substitution: Introducing substituents onto the cyclobutane ring can probe interactions with specific binding pockets. Functional groups such as hydroxyl, amino, or small alkyl groups could be installed. Stereoselective methods are crucial to control the geometry of these new analogues. mdpi.com
Ring Size Variation: Expanding or contracting the ring to cyclopentyl or cyclopropyl (B3062369) analogues can assess the importance of the ring's size and conformation for biological activity.
Spirocyclic Systems: The creation of spirocyclic systems, such as spiro[3.3]heptane, can introduce greater three-dimensionality and explore new chemical space, potentially improving properties like metabolic stability. acs.org
Substituent Variations on the Methoxy-Methylphenyl Moiety
The electronic and steric properties of the aromatic ring can be fine-tuned by altering its substitution pattern.
Positional Isomers: The methoxy (B1213986) and methyl groups can be moved to other positions on the phenyl ring to investigate the optimal substitution pattern for target engagement.
Electronic Modulation: The methyl group could be replaced with other electron-donating groups (e.g., ethyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) to modulate the electronics of the ring.
Hydrogen Bonding: The methoxy group can be demethylated to a hydroxyl group to introduce a hydrogen bond donor/acceptor or replaced with other groups capable of hydrogen bonding.
The following table outlines potential analogue structures based on these modification strategies.
| Analogue Structure | Modification Type | Rationale |
|---|---|---|
| N-(2-hydroxy-5-methylphenyl)cyclobutanecarboxamide | Methoxy-Methylphenyl Moiety | Introduce H-bond donor capability |
| N-(5-chloro-2-methoxyphenyl)cyclobutanecarboxamide | Methoxy-Methylphenyl Moiety | Modulate ring electronics |
| N-(2-methoxy-5-methylphenyl)-1-methylcyclobutanecarboxamide | Cyclobutane Ring | Increase lipophilicity and steric bulk |
| N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide | Cyclobutane Ring | Vary ring size and conformation |
Isosteric Replacements within the Molecular Scaffold
The amide bond, while providing structural rigidity, can be susceptible to metabolic cleavage. Replacing it with an isostere—a group with similar size, shape, and electronic properties—can enhance metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net
Common amide isosteres include:
1,2,3- or 1,2,4-Triazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding properties and dipole moment of the amide bond while being resistant to hydrolysis. drughunter.comcambridgemedchemconsulting.com
1,2,4- or 1,3,4-Oxadiazoles: These heterocycles are also effective amide mimics that can improve metabolic stability and membrane permeability. nih.gov
Trifluoroethylamine: This motif can act as a non-classical isostere where the electronegative trifluoromethyl group mimics the carbonyl, potentially improving metabolic stability and cell permeability. drughunter.com
Synthesis of Conformationally Restricted Analogues
Introducing conformational constraints can lock the molecule into a specific, biologically active conformation, potentially increasing potency and selectivity. This can be achieved by incorporating the existing structure into a larger, more rigid framework. For example, the bond between the phenyl ring and the amide nitrogen could be incorporated into a new ring system, such as in a tetrahydroquinoline scaffold. Such modifications reduce the number of rotatable bonds, which can be advantageous for optimizing binding affinity and improving pharmacokinetic properties. nih.gov
Advanced Structural and Conformational Analysis of N 2 Methoxy 5 Methylphenyl Cyclobutanecarboxamide
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the structural elucidation of novel chemical compounds. A combination of methods would be required to confirm the identity and purity of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the aromatic protons on the methoxy-methylphenyl ring, the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) protons, the amide proton (-NH-), and the protons of the cyclobutane (B1203170) ring. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would be used to assign each signal to its specific location in the molecule.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. Signals would be expected for the aromatic carbons, the methoxy and methyl carbons, the amide carbonyl carbon (C=O), and the carbons of the cyclobutane ring. The chemical shifts of aromatic and methoxy carbons can be particularly sensitive to the presence and position of substituents on the aromatic ring. nih.govresearchgate.net
Table 1: Anticipated ¹H and ¹³C NMR Data (Hypothetical) (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)
| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |
|---|---|---|
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| Amide (NH) | 8.0 - 9.0 (broad singlet) | - |
| Carbonyl (C=O) | - | 170 - 175 |
| Aromatic (C-H) | 6.7 - 8.0 (multiplets) | 110 - 155 |
| Aromatic (C-O) | - | 150 - 160 |
| Aromatic (C-C=O) | - | 125 - 135 |
| Aromatic (C-CH₃) | - | 130 - 140 |
| Methoxy (OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |
| Methyl (CH₃) | 2.2 - 2.4 (singlet) | 20 - 25 |
| Cyclobutane (CH) | 3.0 - 3.5 (multiplet) | 35 - 45 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Key vibrational bands would be expected for the N-H bond of the amide, the C=O (Amide I band), and C-N bonds of the amide group, as well as C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-O bonds of the methoxy group.
Table 2: Expected FTIR Absorption Bands (Note: This table represents typical frequency ranges for the expected functional groups and is not based on experimental data for the specific compound.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Methoxy/Aromatic | C-O Stretch | 1000 - 1300 |
Mass Spectrometry (HR-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HR-MS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (e.g., C₁₃H₁₇NO₂).
Gas Chromatography-Mass Spectrometry (GC-MS): This method would confirm the purity of the sample and provide the mass spectrum. The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, would show characteristic fragments corresponding to the loss of the cyclobutanecarbonyl group, the methoxy group, or other parts of the molecule, further confirming the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, absorption bands in the UV region (typically 200-400 nm) would be expected due to the π → π* transitions of the substituted benzene (B151609) ring. The position and intensity of these bands (λₘₐₓ) would be characteristic of the chromophore present in the molecule.
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis in the Crystalline State
Detailed information regarding the conformational analysis of this compound in its crystalline state is not available in the reviewed scientific literature. To perform such an analysis, single-crystal X-ray diffraction data would be required. This experimental technique would elucidate the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.
From this data, a thorough conformational analysis could be conducted. This would involve an examination of the orientation of the cyclobutane ring relative to the substituted phenyl ring and the conformation of the amide linkage. Key parameters of interest would include the planarity of the amide group, the torsion angles defining the orientation of the methoxy and methyl substituents on the phenyl ring, and the puckering of the cyclobutane ring.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.234 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental crystallographic data for this compound has been found.
Chiral Resolution and Enantiomeric Purity Analysis (if applicable)
This compound is a chiral molecule, possessing a stereocenter at the carbon atom of the cyclobutane ring attached to the amide group. Therefore, it can exist as a pair of enantiomers. However, there is no information available in the scientific literature concerning the chiral resolution of this compound or the analysis of its enantiomeric purity.
Methods for chiral resolution could include diastereomeric crystallization using a chiral resolving agent or chiral chromatography. The analysis of enantiomeric purity is typically performed using techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, or through nuclear magnetic resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.
Computational and Theoretical Investigations of N 2 Methoxy 5 Methylphenyl Cyclobutanecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (A theory that uses the electron density to determine the properties of a many-electron system) (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations provide a static, gas-phase picture of the molecule, offering a wealth of information about its stability, reactivity, and electronic landscape.
The electronic structure of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide is dictated by the interplay of its constituent functional groups: the cyclobutane (B1203170) ring, the amide linkage, and the substituted phenyl ring. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The HOMO is expected to be localized primarily on the electron-rich 2-methoxy-5-methylphenyl ring, a consequence of the electron-donating nature of the methoxy (B1213986) and methyl groups. The lone pair of electrons on the oxygen atom of the methoxy group and the π-electrons of the aromatic ring contribute significantly to the HOMO. The LUMO, on the other hand, is likely to have significant contributions from the antibonding π* orbitals of the carbonyl group in the amide linkage and the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Theoretical calculations for this compound would likely predict a moderate HOMO-LUMO gap, reflecting a balance between the reactive phenyl and amide moieties and the saturated cyclobutane ring.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Note: These values are hypothetical and represent typical ranges for similar organic molecules as determined by DFT calculations.
The flexibility of this compound arises from the rotation around several single bonds, primarily the C-N bond of the amide linkage and the bond connecting the phenyl ring to the nitrogen atom. The conformational energy landscape maps the potential energy of the molecule as a function of these rotational degrees of freedom.
The rotation around the amide C-N bond is generally restricted due to the partial double bond character arising from resonance. This leads to the existence of cis and trans conformers, with the trans conformer typically being more stable due to reduced steric hindrance.
Furthermore, the orientation of the cyclobutanecarboxamide (B75595) group relative to the phenyl ring is a key conformational feature. The potential energy surface would likely reveal several local minima corresponding to different stable conformations. The global minimum would represent the most stable, and therefore most populated, conformation in the gas phase. The energy barriers between these minima, corresponding to transition states, determine the rate of interconversion between different conformers. Studies on similar N-aryl amides have shown that the energy barriers to rotation are typically in the range of a few kcal/mol. nih.gov
The phenyl ring in this compound is aromatic, a property that confers significant stability. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the high degree of aromaticity of the substituted benzene (B151609) ring. The presence of the electron-donating methoxy and methyl groups is expected to slightly enhance the electron density within the ring, potentially leading to minor variations in the local aromaticity compared to unsubstituted benzene. researchgate.netresearchgate.net
The electron density distribution, often visualized through electron density maps, reveals how electrons are shared between atoms. elsevierpure.com In this compound, the highest electron density would be found around the electronegative oxygen and nitrogen atoms of the amide and methoxy groups. The electron density distribution is crucial for understanding intermolecular interactions, as regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture, molecular dynamics simulations offer a dynamic view of the molecule's behavior over time, taking into account the effects of solvent and temperature.
In a solvent, the conformational preferences of this compound can differ from the gas phase due to interactions with solvent molecules. MD simulations can model the explicit interactions between the solute and solvent, providing insights into the solvation shell structure and its influence on the molecule's conformation.
Simulations would likely show that the molecule explores a range of conformations in solution, with rapid transitions between different low-energy states. The relative populations of these conformers can be determined from the simulation trajectory. Hydrogen bonding between the amide group and protic solvents, for example, could stabilize certain conformations over others. The hydrophobic cyclobutane and methyl groups, and the aromatic ring, would also influence the molecule's orientation and aggregation in aqueous environments.
Given the structural motifs present in this compound, it is plausible that this molecule could act as a ligand for a biological target, such as a protein receptor or enzyme. MD simulations are a powerful tool for studying the dynamics of ligand-protein interactions.
If a potential target is identified, an MD simulation could be initiated with the ligand docked into the binding site. The simulation would reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions) that maintain the complex, and the conformational changes that may occur in both the ligand and the protein upon binding.
For instance, the amide group is a common hydrogen bond donor and acceptor. The aromatic ring can engage in π-π stacking or cation-π interactions with aromatic residues in the binding pocket. The methoxy and methyl groups can form van der Waals contacts. The flexibility of the molecule, as explored in the conformational analysis, would be crucial for its ability to adapt to the shape and chemical environment of the binding site.
Table 2: Potential Intermolecular Interactions in a Ligand-Target Complex
| Interaction Type | Potential Involved Groups |
|---|---|
| Hydrogen Bonding | Amide N-H (donor), Carbonyl O (acceptor), Methoxy O (acceptor) |
| π-π Stacking | 2-methoxy-5-methylphenyl ring |
| Hydrophobic Interactions | Cyclobutane ring, Methyl group |
Note: The specific interactions would depend on the nature of the binding site of the target protein.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.
Due to the absence of specific experimental data for this compound, potential biological targets can be inferred from studies on analogous compounds. For instance, various carboxamide derivatives have been investigated as inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1), Fatty Acid Amide Hydrolase (FAAH), and Lysine-Specific Demethylase 1 (LSD1). nih.govresearchgate.netrsc.org Molecular docking studies on these related compounds reveal that the carboxamide moiety is often crucial for forming key interactions within the active site of the target protein.
For this compound, it is hypothesized that the methoxy and methylphenyl groups would likely occupy hydrophobic pockets within a target protein's active site, while the cyclobutane ring would contribute to the steric fit and conformation of the ligand. The amide group is predicted to act as a hydrogen bond donor and/or acceptor, a common feature in ligand-protein interactions.
A hypothetical docking study of this compound into a theoretical kinase active site might reveal the binding mode summarized in the table below.
| Interaction Type | Ligand Moiety | Potential Interacting Residue |
| Hydrogen Bond | Amide N-H | Glutamic Acid (backbone carbonyl) |
| Hydrogen Bond | Amide C=O | Lysine (side-chain amine) |
| Hydrophobic | Methoxy-phenyl ring | Leucine, Valine, Isoleucine |
| Hydrophobic | Cyclobutane ring | Alanine, Proline |
| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine |
The ligand-protein interaction profile for this compound would be characterized by a combination of hydrogen bonds, hydrophobic interactions, and potentially pi-stacking interactions. Based on studies of similar carboxamide-containing molecules, the following interactions are anticipated:
Hydrogen Bonding: The amide linker is a key contributor to binding affinity, often forming one or more hydrogen bonds with amino acid residues in the hinge region of kinases or with key residues in the active sites of other enzymes. tandfonline.comresearchgate.net
Pi-Interactions: The aromatic phenyl ring can participate in pi-pi stacking or pi-cation interactions with aromatic or charged residues in the binding pocket, further stabilizing the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D structural information to derive these relationships.
While a specific QSAR model for this compound has not been reported, studies on other carboxamide series have successfully developed predictive QSAR models. nih.govresearchgate.net These models typically use a range of descriptors, including electronic, steric, and hydrophobic parameters, to correlate with biological activity.
For a series of analogs of this compound, a QSAR model could be developed to predict properties such as inhibitory activity against a specific target. A hypothetical QSAR equation might take the form:
pIC₅₀ = c₀ + c₁logP + c₂MR + c₃σ + c₄E_s
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
MR is the molar refractivity (a measure of steric bulk).
σ is the Hammett electronic parameter.
E_s is the Taft steric parameter.
A CoMFA study on a series of related compounds would likely highlight the importance of steric and electrostatic fields for activity. rsc.org For instance, favorable steric interactions might be indicated around the cyclobutane and methylphenyl groups, while favorable electrostatic interactions might be associated with the methoxy and amide functionalities.
| QSAR/CoMFA Parameter | Interpretation for this compound Analogs |
| Steric Fields | Bulky substituents at certain positions of the phenyl or cyclobutane ring may enhance or decrease activity depending on the topology of the binding site. |
| Electrostatic Fields | Electron-withdrawing or donating groups on the phenyl ring could modulate the hydrogen bonding capacity of the amide and influence activity. |
| Hydrophobic Fields | Increased hydrophobicity may lead to better membrane permeability and target engagement up to a certain point (the "hydrophobic cliff"). |
| H-bond Donor/Acceptor Fields | The presence and positioning of hydrogen bond donors and acceptors are critical for specific interactions with the target protein. |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comresearchgate.net Based on the structure of this compound and insights from related molecules, a hypothetical pharmacophore model can be generated. nih.gov
The key features of a pharmacophore for this class of compounds would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the N-H group of the amide).
An aromatic ring feature (the methoxy-methylphenyl group).
A hydrophobic feature (the cyclobutane ring).
The spatial arrangement of these features would be critical for biological activity. Virtual screening using such a pharmacophore model could be employed to identify other compounds with similar biological activity profiles. dergipark.org.tr
| Pharmacophore Feature | Corresponding Chemical Group | Assumed Role in Binding |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with H-bond donor residues (e.g., Lys, Arg, Ser). |
| Hydrogen Bond Donor | Amide N-H | Interaction with H-bond acceptor residues (e.g., Glu, Asp, backbone C=O). |
| Aromatic Ring | 2-methoxy-5-methylphenyl | Pi-stacking and hydrophobic interactions. |
| Hydrophobic Group | Cyclobutane | Occupying a hydrophobic pocket and influencing ligand conformation. |
Molecular Interactions and Mechanistic Studies of N 2 Methoxy 5 Methylphenyl Cyclobutanecarboxamide Non Clinical Focus
Investigation of Molecular Recognition and Binding
Molecular recognition is a fundamental process in biology, governing the specific interaction between molecules. nih.gov It involves non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces, which collectively determine the affinity and specificity of a ligand for its biological target. nih.gov The study of these recognition events is crucial for understanding the mechanism of action of bioactive compounds. For N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide, understanding its molecular recognition profile provides insights into its potential biological activities. The process often involves short, interaction-prone segments of proteins, known as Molecular Recognition Features (MoRFs), which can undergo a transition from disorder to order upon binding to a specific partner. nih.gov
In vitro binding assays are essential experimental tools used to quantify the interaction between a ligand and its target receptor or enzyme in a controlled environment, outside of a living organism. These assays measure binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and can help determine the selectivity of a compound for different targets. While specific binding assay data for this compound are not extensively detailed in publicly available literature, the methodologies are standard for analogous compounds. For instance, in the discovery of new ligands for G protein-coupled receptors (GPCRs) like melatonin (B1676174) receptors, radioligand binding assays or fluorescence-based assays are commonly employed to determine the potency and efficacy of novel compounds. nih.govelifesciences.org
Table 1: Illustrative Data from a Competitive Binding Assay for a Hypothetical Compound at Melatonin Receptors
| Receptor Subtype | Ki (nM) | Fold Selectivity |
|---|---|---|
| MT1 | 15.2 | - |
This table represents hypothetical data to illustrate the typical output of in vitro binding assays.
The biological effects of small molecules are predicated on their interactions with macromolecules such as proteins (including enzymes and receptors) and nucleic acids (DNA and RNA). nih.gov The specific three-dimensional structures of both the small molecule and the macromolecule dictate the feasibility and nature of their interaction. For this compound, the primary focus of research has been on its potential interactions with protein targets, given its structural similarities to known modulators of enzymes and receptors.
Interactions with enzymes are a cornerstone of pharmacology. Small molecules can act as inhibitors or activators, modulating the enzyme's catalytic activity. This is a key consideration for targets like Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net While interactions with DNA are possible for some small molecules, leading to intercalation or groove binding, the chemical structure of this compound does not suggest this as a primary mechanism of action. Instead, its features are more aligned with fitting into the binding pockets of protein targets.
Exploration of Proposed Biological Target Modulation
Based on the chemical structure of this compound, several potential biological targets have been explored through the study of analogous compounds. These include receptors involved in circadian rhythm and enzymes that play a role in immune response.
Melatonin receptors, specifically MT1 and MT2, are G protein-coupled receptors that are crucial for regulating sleep and circadian rhythms. nih.govmdpi.com The natural ligand for these receptors is melatonin (N-acetyl-5-methoxytryptamine). mdpi.comnih.gov The 5-methoxy group of melatonin is a critical component for receptor binding and activation. mdpi.com
Structural analogues containing a methoxyphenyl group in place of melatonin's 5-methoxy indole (B1671886) scaffold have been a focus of drug discovery efforts to find potent and selective melatonin receptor agonists. nih.gov Structure-based virtual screening using high-resolution crystal structures of MT1 and MT2 has led to the discovery of novel chemotypes with sub-micromolar potency. elifesciences.org Some of these compounds have shown selectivity for the MT2 receptor over the MT1 receptor. elifesciences.org For example, studies have revealed that the methoxy (B1213986) group of some ligands forms a hydrogen bond with specific amino acid residues in the binding pocket of the receptors, which is a key interaction for receptor activation. nih.gov Furthermore, some analogues have displayed biased signaling, meaning they preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govelifesciences.org
Table 2: Activity Profile of Selected Analogues at Melatonin Receptors
| Compound Type | Target | Activity | Selectivity |
|---|---|---|---|
| Methoxyphenyl Analogue | MT1 / MT2 | Agonist | Often MT2 selective elifesciences.org |
| Naphthalenic Analogue | MT1 / MT2 | Agonist/Antagonist | Can be MT1 selective mdpi.com |
Ryanodine receptors (RyRs) are large ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum that are responsible for the release of calcium (Ca2+), a critical step in processes like muscle contraction. nih.gov The cardiac isoform, RyR2, is a significant target for pharmacological modulation. Its function is intricately regulated by a host of endogenous molecules and ions, forming a large macromolecular signaling complex. nih.gov
While direct studies linking this compound to RyR2 are not prominent, the receptor is known to be modulated by a wide range of small molecules. The activity of RyR2 channels is influenced by cytosolic and luminal Ca2+, Mg2+, and other cations, which bind to distinct high- and low-affinity sites on the receptor complex. nih.gov The modulation of RyR2 by small molecule drugs is an active area of research for cardiac conditions. The potential for any small molecule to interact with RyR2 would depend on its ability to access and bind to one of the receptor's numerous regulatory sites.
Table 3: Examples of Known Modulators of Ryanodine Receptor Activity
| Modulator | Type | Effect on RyR2 |
|---|---|---|
| Ryanodine | Plant Alkaloid | Modulates channel gating (biphasic) |
| Caffeine | Xanthine Alkaloid | Activator (sensitizes to Ca2+) |
| Dantrolene | Hydantoin Derivative | Inhibitor (stabilizes closed state) |
| Calcium (Ca2+) | Divalent Cation | Activator (cytosolic) / Modulator (luminal) nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govplos.orgnih.gov IDO1 plays a crucial role in immune tolerance and has been identified as a key therapeutic target in oncology and other diseases. researchgate.netgoogle.com Overexpression of IDO1 in tumor cells helps them evade the host immune system by depleting tryptophan and producing immunosuppressive metabolites. nih.gov
Consequently, the development of small molecule inhibitors of IDO1 is a major focus of pharmaceutical research. nih.gov A wide variety of chemical scaffolds are being investigated for their ability to inhibit IDO1 activity. google.com The therapeutic strategy is to block the enzyme, thereby restoring anti-tumor immune responses. nih.gov While specific inhibitory data for this compound against IDO1 is not specified, compounds with related structural motifs are often evaluated for such activity. The efficacy of IDO1 inhibitors is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov
Table 4: Classes of Investigated IDO1 Inhibitors (based on analogues)
| Inhibitor Class | Example Compound | Mechanism of Action |
|---|---|---|
| Tryptophan Analogues | 1-Methyl-Tryptophan | Competitive Inhibition plos.org |
| Imidazopyridine Derivatives | PF-06840003 (IPD) | Heme-coordinating nih.gov |
| Natural Quinones | - | Potent Inhibition nih.gov |
Role in Targeted Protein Degradation Mechanisms (e.g., TBK1) (based on analogues)
The principle of targeted protein degradation has emerged as a significant therapeutic strategy, utilizing chimeric molecules such as proteolysis-targeting chimeras (PROTACs) to selectively eliminate disease-causing proteins. These molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.
While no direct studies link this compound to this mechanism, the structure of its analogues suggests a potential role in such pathways. TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity and cellular signaling, has been a target for this approach. Analogues designed as TBK1 degraders often consist of a TBK1-binding moiety, a linker, and an E3 ligase-recruiting element. Given the modular nature of PROTACs, the this compound scaffold could theoretically be incorporated as a novel binding motif for TBK1 or other protein targets. The successful degradation of TBK1 by such targeted mechanisms highlights a potential, albeit hypothetical, application for derivatives of the compound .
Interaction with Kinases, GPCRs, and Enzymes Implicated in Neurodegenerative Pathways (generalized from similar structures)
The structural motifs present in this compound, namely the carboxamide and methoxyphenyl groups, are found in various compounds that interact with key players in neurodegenerative pathways. These pathways often involve dysregulation of kinases, G-protein coupled receptors (GPCRs), and other enzymes.
Kinases: Certain carboxamide-containing molecules have been identified as kinase inhibitors. For instance, derivatives of 5-methoxybenzothiophene-2-carboxamide have been shown to act as multi-targeted inhibitors of kinases such as Clk/Dyrk, which are involved in cellular processes that can be dysregulated in diseases like cancer and potentially in neurodegeneration. The this compound structure could similarly engage with the ATP-binding site of various kinases, a common mechanism of action for this class of inhibitors.
GPCRs: The methoxyphenyl moiety is a common feature in ligands for various GPCRs, which are integral to neurotransmission and are implicated in a range of neurological disorders. While direct evidence is lacking for the specific compound, the structural similarity to known GPCR ligands suggests a potential for interaction.
Enzymes in Neurodegeneration: A number of enzymes are considered key targets in the pathology of neurodegenerative diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs). researchgate.netnih.govnih.govmdpi.com Natural and synthetic compounds are being explored for their inhibitory effects on these enzymes. researchgate.netnih.govnih.govmdpi.com For example, some plant-derived polyphenols have demonstrated inhibitory activity against these enzymes. nih.gov While no specific studies on this compound have been reported, the presence of the aromatic and amide components suggests that it could be investigated for similar inhibitory properties.
DNA Binding Mechanisms (e.g., intercalation) (based on analogues)
The planar aromatic ring of the 2-methoxy-5-methylphenyl group in this compound suggests a potential for interaction with DNA. One of the primary non-covalent binding modes for planar aromatic molecules is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA and interfere with processes like replication and transcription.
Studies on bis-N-substituted tetrandrine (B1684364) derivatives, which are large aromatic molecules, have shown high binding affinity to double-stranded DNA, with binding constants (K) in the range of 10^5 to 10^7 M⁻¹. nih.gov The proposed binding mechanism for these molecules involves a synergistic interaction of intercalation by one of the N-aryl substituents and major groove binding by the rest of the molecule. nih.gov While this compound is a smaller molecule, the principle of its aromatic moiety engaging in intercalative or groove-binding interactions with DNA is a plausible hypothesis based on these analogues.
The binding affinity of a compound to DNA is a critical parameter in assessing its potential biological activity. The following table presents hypothetical binding affinities for this compound and its analogues, based on data from structurally related compounds.
| Compound | Binding Constant (K) (M⁻¹) | Proposed Binding Mode |
|---|---|---|
| This compound | 1.5 x 10⁴ | Intercalation/Groove Binding |
| Analogue A (larger aromatic system) | 2.8 x 10⁵ | Intercalation |
| Analogue B (different substitution pattern) | 9.7 x 10³ | Groove Binding |
Enzymatic Activity Modulation (in vitro)
Enzyme Kinetic Studies for Inhibition or Activation
Enzyme kinetic studies are fundamental to understanding how a compound modulates the activity of an enzyme. These studies measure the rate of an enzyme-catalyzed reaction and how it is affected by varying concentrations of the substrate and the potential inhibitor or activator. Key parameters derived from these studies include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). khanacademy.orgyoutube.comyoutube.com The inhibitor constant (Ki) is a measure of the inhibitor's potency.
While no specific enzyme kinetic data for this compound is publicly available, we can consider hypothetical data based on studies of analogous carboxamide inhibitors of various enzymes. The mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined from Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity. khanacademy.orgyoutube.comyoutube.com
Below is a table of hypothetical kinetic parameters for the inhibition of a generic kinase by this compound and its analogues.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (μM) | Effect on Km | Effect on Vmax |
|---|---|---|---|---|---|
| This compound | Kinase A | Competitive | 5.2 | Increase | No change |
| Analogue C | Protease B | Non-competitive | 2.8 | No change | Decrease |
| Analogue D | Phosphatase C | Uncompetitive | 10.5 | Decrease | Decrease |
Co-crystallization with Enzymes for Structural Insight (if applicable)
Co-crystallization of a compound with its target enzyme followed by X-ray crystallography provides invaluable structural insights into their interaction at the atomic level. This technique can reveal the precise binding mode of the inhibitor, the key amino acid residues involved in the interaction, and any conformational changes in the enzyme upon inhibitor binding.
For instance, a study on cyclobutane (B1203170) carboxamide inhibitors of the fungal enzyme scytalone (B1230633) dehydratase utilized the X-ray crystal structure of the enzyme-inhibitor complex to guide the design of more potent and systemically active fungicides. nih.gov This structural information revealed that a geminal halogen-methyl group on the cyclobutane ring was optimal for interaction with serine and asparagine residues in the active site. nih.gov
Although no co-crystallization data exists for this compound, the example of the scytalone dehydratase inhibitors demonstrates the power of this approach. If this compound were to show significant activity against a particular enzyme, co-crystallization would be a critical next step in understanding its mechanism of action and for guiding further optimization of its structure to enhance potency and selectivity. The insights gained would be crucial for structure-based drug design efforts.
Fragment-Based Discovery of a Potent, Orally Bioavailable BPTF Bromodomain Inhibitor - ACS Publications (2018-09-12) The most potent hit from the initial screen, compound 1, displayed an IC50 of 2.2 μM in the BPTF TR-FRET assay (Table 1). The crystal structure of 1 bound to the BPTF bromodomain was solved at 1.4 Å resolution, revealing a number of key interactions with the protein (Figure (Figure2A).2A). The acetyl-lysine mimetic N-methyl acetamide (B32628) moiety of 1 formed the canonical hydrogen bonds with the highly conserved Asn1110 and Tyr1067 residues. The 2-methoxy-5-methylphenyl group occupied the “BC” shelf, a partially solvent-exposed region of the binding pocket. The methoxy group was positioned to make a hydrogen bond with the backbone NH of Pro1023, while the methyl group occupied a small hydrophobic pocket. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQO387Hq0KxY9o43633857kXUf1G_4vF9zO-45s5vXz8x7v1g538iX-Uu2z9-Cewi8e-t1qDqj_y8y5tW_P-2M0T_c5V9l3j0wU9F91e2K_wJc14V5F5gP99B3Uf_cT Structure–Activity Relationship Studies of a Novel Series of N‑(2-Alkoxy-5-methylphenyl)cyclopropanecarboxamides as Potent BPTF Bromodomain Inhibitors - ACS Publications (2019-03-27) To further probe the SAR of the 2-alkoxy group, we prepared a number of analogues with varying chain lengths and steric bulk (Table 2). The 2-methoxy analogue (compound 2) was found to be the most potent, with an IC50 of 0.04 μM. Increasing the chain length to ethyl (compound 3) or propyl (compound 4) resulted in a slight decrease in potency. The branched isopropoxy analogue (compound 5) was significantly less active, likely due to steric clash with the protein. The cyclopropoxy analogue (compound 6) was also less potent than the methoxy analogue. These results suggest that a small, linear alkoxy group is preferred at the 2-position. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQO2w7s7p0l-zM1XqR-xXn_2tM4E89T1N8D6V2-X1FhU6-0V03F4n9Y7_1gU8_7oE33j-K-y0q_q4W01q6t0n47uY23p5-T3b4g57Y4Kj_7g9_x87U-g-q2qD0q Fragment-Based Discovery of a Potent, Orally Bioavailable BPTF Bromodomain Inhibitor - Journal of Medicinal Chemistry A focused screen of 2000 fragments was performed to identify compounds that bind to the BPTF bromodomain. The most potent hit from the initial screen, compound 1, displayed an IC50 of 2.2 μM in the BPTF TR-FRET assay (Table 1). The crystal structure of 1 bound to the BPTF bromodomain was solved at 1.4 Å resolution, revealing a number of key interactions with the protein (Figure 2A). The acetyl-lysine mimetic N-methyl acetamide moiety of 1 formed the canonical hydrogen bonds with the highly conserved Asn1110 and Tyr1067 residues. The 2-methoxy-5-methylphenyl group occupied the “BC” shelf, a partially solvent-exposed region of the binding pocket. The methoxy group was positioned to make a hydrogen bond with the backbone NH of Pro1023, while the methyl group occupied a small hydrophobic pocket. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQO387Hq0KxY9o43633857kXUf1G_4vF9zO-45s5vXz8x7v1g538iX-Uu2z9-Cewi8e-t1qDqj_y8y5tW_P-2M0T_c5V9l3j0wU9F91e2K_wJc14V5F5gP99B3Uf_cT Discovery of N-(2-Methoxy-5-methylphenyl)cyclopropanecarboxamide, a Potent and Selective BPTF Bromodomain Inhibitor with Antitumor Activity - ACS Publications (2019-03-27) The initial hit, N-(2-methoxy-5-methylphenyl)acetamide (1), was identified from a fragment screen and found to have an IC50 of 2.2 μM against the BPTF bromodomain. To improve the potency of this initial hit, we explored modifications to the acetamide group. Replacement of the methyl group with a cyclopropyl (B3062369) group resulted in a significant increase in potency. Compound 2, N-(2-methoxy-5-methylphenyl)cyclopropanecarboxamide, was found to have an IC50 of 0.04 μM, representing a 55-fold improvement in potency over the initial hit. This suggests that the cyclopropyl group is able to make more favorable interactions with the protein in the binding pocket. 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Structure Activity Relationship Sar Studies of N 2 Methoxy 5 Methylphenyl Cyclobutanecarboxamide and Its Analogues
Influence of the 5-Methyl Group on Molecular Recognition
Conformational Preferences Induced by the Methyl Group
The presence and position of the methyl group on the phenyl ring of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide can significantly influence the molecule's preferred conformation. The ortho-methoxy group already imposes steric constraints, affecting the dihedral angle between the phenyl ring and the amide linker. The addition of a methyl group at the 5-position (meta to the amide linkage and para to the methoxy (B1213986) group) further modulates this conformational landscape.
Computational modeling and spectroscopic studies on related compounds have shown that even distal substituents can impact the conformational equilibrium. The methyl group, through its electronic and steric influence, can stabilize or destabilize certain rotamers, thereby pre-organizing the molecule for optimal interaction with its target.
Illustrative Data on Conformational Preferences:
| Compound Analogue | Substitution Pattern | Predicted Dihedral Angle (Phenyl-Amide) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Analogue 1 | 2-methoxy | ~45° | 0.2 |
| Analogue 2 | 2-methoxy-5-methyl | ~50° | 0.0 |
| Analogue 3 | 2-methoxy-6-methyl | ~75° | 1.5 |
Note: The data in this table is illustrative and based on general principles of conformational analysis in substituted N-phenyl amides. It serves to demonstrate the potential impact of substituent positioning on molecular conformation.
Hydrophobic Interactions mediated by the Methyl Group
Hydrophobic interactions are a key driving force in ligand-receptor binding. The methyl group at the 5-position of the phenyl ring in this compound provides a crucial lipophilic contact point. The potency of many small molecule inhibitors is often enhanced by the introduction of small alkyl groups, like methyl, that can occupy hydrophobic pockets within the binding site of a protein.
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, describes the often disproportionately large increase in binding affinity observed upon the addition of a single methyl group. This effect can be attributed to several factors, including the displacement of high-energy water molecules from a hydrophobic pocket and favorable van der Waals interactions between the methyl group and nonpolar amino acid residues.
In the context of this compound, the 5-methyl group is positioned to potentially interact with a hydrophobic sub-pocket in its biological target. The optimal positioning of this group is critical; moving the methyl group to other positions on the phenyl ring could lead to a significant loss of activity if it disrupts this key hydrophobic interaction or introduces a steric clash.
Illustrative Data on the Impact of the Methyl Group on Activity:
| Compound Analogue | Position of Methyl Group | Relative Biological Activity (%) |
|---|---|---|
| Analogue A (Des-methyl) | None | 25 |
| Analogue B | 4-methyl | 60 |
| Analogue C (Title Compound) | 5-methyl | 100 |
| Analogue D | 6-methyl | 15 |
Note: This table provides a hypothetical representation of SAR trends, illustrating the importance of the methyl group's position for biological activity, based on common observations in medicinal chemistry.
Variations of the Phenyl Amide Linker and its Impact on Activity
The phenyl amide linker is a central component of the this compound scaffold, providing a rigid framework that correctly orients the phenyl and cyclobutane (B1203170) moieties. Modifications to this linker can have a profound impact on biological activity by altering the molecule's geometry, hydrogen bonding capabilities, and metabolic stability.
Key variations to the amide linker could include:
N-methylation: Introducing a methyl group on the amide nitrogen removes the hydrogen bond donor capability. If this hydrogen bond is crucial for receptor binding, N-methylation would be expected to decrease activity. Conversely, if the N-H is not involved in a key interaction, N-methylation could increase metabolic stability or alter conformation favorably.
Amide isosteres: Replacing the amide bond with isosteres such as a reverse amide, a thioamide, or an ester can probe the importance of the hydrogen bonding and electronic properties of the linker. Each of these changes would significantly alter the molecule's electronic distribution and geometry.
Illustrative Data on Phenyl Amide Linker Variations:
| Analogue | Modification | Hypothetical Impact on Activity |
|---|---|---|
| 1 | N-H (Parent) | Baseline |
| 2 | N-CH3 | Reduced (loss of H-bond donor) |
| 3 | Cyclopropane (B1198618) | Potentially altered vector/potency |
| 4 | Cyclopentane | Potentially altered vector/potency |
Note: The data presented is illustrative, reflecting common SAR principles for amide-containing compounds.
Development of SAR Models from Experimental Data
Once a sufficient amount of experimental data on the biological activity of a series of analogues has been collected, quantitative structure-activity relationship (QSAR) models can be developed. These computational models aim to establish a mathematical correlation between the structural or physicochemical properties of the compounds and their biological activity.
For a series of compounds related to this compound, various molecular descriptors would be calculated, including:
Electronic descriptors: Hammett constants, dipole moment, and atomic charges, which describe the electronic influence of substituents.
Steric descriptors: Molar refractivity and Taft steric parameters, which quantify the size and shape of substituents.
Hydrophobic descriptors: LogP or ClogP, which measure the lipophilicity of the molecule.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation can be generated that relates these descriptors to the observed biological activity (e.g., IC50 or Ki values). A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For instance, a hypothetical QSAR model for this series might reveal that high activity is correlated with a positive coefficient for a hydrophobic descriptor at the 5-position of the phenyl ring and a negative coefficient for a steric descriptor at the 2-position, providing quantitative support for the qualitative SAR observations.
Advanced Analytical Methodologies for Research on N 2 Methoxy 5 Methylphenyl Cyclobutanecarboxamide
Chromatographic Techniques for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
No specific HPLC methods for the analysis of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide have been documented in peer-reviewed literature. Future research would need to establish parameters such as the appropriate column, mobile phase composition, flow rate, and detector wavelength for effective separation and quantification.
Gas Chromatography (GC)
There are no published GC methods for the analysis of this compound. The development of a GC method would require investigation into suitable columns, temperature programming, and detection methods, such as flame ionization detection (FID) or mass spectrometry (MS), to ensure the thermal stability of the compound during analysis.
Advanced Spectroscopic Techniques for Isotopic Labeling Studies
No literature is available on isotopic labeling studies involving this compound. Such studies would be instrumental in mechanistic and metabolic research, and would likely employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to trace the labeled atoms.
Methodologies for Studying Stability and Degradation Pathways in Research Environments
Information regarding the stability and degradation pathways of this compound is not present in the public domain. A comprehensive stability study would involve subjecting the compound to various stress conditions (e.g., pH, temperature, light) and utilizing stability-indicating analytical methods, likely based on chromatography, to identify and quantify any degradants.
Future Research Directions and Broader Academic Significance
Design of Next-Generation Analogues for Enhanced Molecular Specificity
The structure of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide offers a versatile scaffold for the design of next-generation analogues with potentially high molecular specificity. Rational drug design principles can guide the systematic modification of its three primary components to probe structure-activity relationships (SAR).
The Cyclobutane (B1203170) Core: The rigid, puckered structure of the cyclobutane ring provides a distinct three-dimensional (3D) geometry that can be exploited to achieve specific interactions within a biological target's binding pocket. nih.govru.nlpharmablock.com Analogues could be synthesized with varying substitution patterns (e.g., 1,2-disubstituted vs. 1,3-disubstituted) to explore how the vectoral projection of substituents impacts binding affinity and selectivity. ru.nl
The Aromatic Ring: The 2-methoxy and 5-methyl groups on the phenyl ring dictate its electronic and steric properties. Next-generation designs could involve altering these substituents to modulate properties such as hydrophobicity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the methyl group with a halogen could introduce a potential halogen bond interaction, while modifying the methoxy (B1213986) group could alter solubility and metabolic pathways.
The Amide Linker: The central amide bond is a crucial hydrogen bond donor and acceptor. While generally stable, it can be susceptible to hydrolysis. Bioisosteric replacement with structures like a reverse amide, an ester, or a stable triazole ring could lead to analogues with improved pharmacokinetic profiles.
A systematic approach to analogue design is outlined in the table below.
| Molecular Component | Proposed Modification | Rationale for Modification |
| Cyclobutane Ring | Introduction of substituents (e.g., fluoro, hydroxyl, amino groups) | Modulate polarity, metabolic stability, and introduce new interaction points. |
| Varying stereochemistry (cis/trans isomers) | Explore optimal 3D orientation for target binding. ru.nl | |
| Aromatic Ring | Substitution at other positions (e.g., 3, 4, 6) | Probe the steric and electronic tolerance of the binding pocket. |
| Replacement of methoxy/methyl groups (e.g., with halogens, trifluoromethyl, cyano) | Alter electronic properties, membrane permeability, and metabolic stability. nih.gov | |
| Amide Linker | Bioisosteric replacement (e.g., triazole, ester, sulfonamide) | Improve metabolic stability and fine-tune hydrogen bonding geometry. |
| N-alkylation or N-arylation | Restrict bond rotation and explore additional hydrophobic pockets. |
Integration with Advanced Chemical Biology Tools
To understand the function of this compound, its integration with advanced chemical biology tools would be essential. These technologies are designed to identify molecular targets and elucidate mechanisms of action in complex biological systems.
Key approaches would include:
Affinity-Based Target Identification: Analogues of the parent compound could be synthesized with a "handle" for downstream applications. For instance, incorporating a terminal alkyne or azide (B81097) group would enable "click chemistry" conjugation to reporter tags (like biotin (B1667282) for affinity purification or a fluorophore for imaging) after cellular treatment.
Photo-affinity Labeling: A photochemically reactive group, such as a diazirine or benzophenone, could be incorporated into an analogue. Upon UV irradiation, this probe would covalently bind to its target protein(s) in close proximity, allowing for subsequent identification via mass spectrometry.
Activity-Based Protein Profiling (ABPP): If the compound is found to be an enzyme inhibitor, competitive ABPP could be employed. In this technique, a cell lysate or live cell is treated with the compound before incubation with a broad-spectrum, reactivity-based probe for a specific enzyme family. A decrease in probe labeling of a particular enzyme would indicate it is the target of the compound.
Contribution to Fundamental Understanding of Molecular Recognition
The study of how this compound interacts with a biological target can provide fundamental insights into the principles of molecular recognition. The compound's distinct structural features are key to this potential.
The cyclobutane scaffold serves as a conformationally restricted unit. nih.govnih.govlifechemicals.com Unlike flexible alkyl chains, its puckered geometry pre-organizes the substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a receptor. nih.govru.nl Studying how cis- versus trans-isomers of substituted cyclobutane analogues bind to a target could quantify the energetic importance of precise substituent positioning for molecular recognition. ru.nl
Furthermore, the interplay between the hydrophobic cyclobutane and aromatic moieties and the hydrogen-bonding amide group allows for the dissection of driving forces in binding. By comparing the binding affinities of analogues where these features are systematically altered, researchers can quantify the relative contributions of hydrophobic interactions versus hydrogen bonds, offering valuable data for refining computational models of protein-ligand interactions. mdpi.com
Potential as a Chemical Probe for Biological Pathway Elucidation
A well-characterized small molecule, or "chemical probe," is an invaluable tool for dissecting complex biological pathways. Should this compound or an optimized analogue demonstrate high potency and selectivity for a specific target, it could be developed into such a probe. researchwithrutgers.com
A chemical probe allows for temporal control over a target's function in a way that genetic methods like RNAi or CRISPR cannot always achieve. For instance, the compound could be added to cells at a specific time point to inhibit a protein's function and observe the immediate downstream consequences. This enables researchers to untangle cause-and-effect relationships in signaling cascades and other dynamic cellular processes.
The development pipeline from a "hit" compound to a validated chemical probe involves rigorous characterization, including:
Potency: Demonstrating high affinity for the target in both biochemical and cellular assays.
Selectivity: Extensive profiling against a wide range of other potential targets (e.g., kinases, GPCRs) to ensure its effects are on-target.
Mechanism of Action: Confirming that the compound engages the target in cells and modulates its activity as expected.
Implications for Rational Drug Design (Lead Optimization)
In a drug discovery context, a molecule like this compound could serve as a "lead compound." The process of lead optimization would aim to improve its properties to make it a viable drug candidate. The cyclobutane motif is increasingly used in medicinal chemistry for this purpose. nih.govpharmablock.com
Incorporating a cyclobutane ring has been shown to confer several advantages, including:
Improved Metabolic Stability: Replacing metabolically vulnerable groups (e.g., an isopropyl group) with a cyclobutane ring can block sites of oxidation by metabolic enzymes, increasing the compound's half-life. pharmablock.com
Enhanced Potency and Selectivity: The rigid nature of the ring can lock the molecule into a bioactive conformation, improving its binding affinity for the intended target and reducing off-target effects. pharmablock.com
Favorable Physicochemical Properties: The sp³-rich character of the cyclobutane ring can increase solubility and reduce planarity compared to aromatic systems, which is often beneficial for oral bioavailability (a concept known as "escaping flatland"). nih.govnih.gov
The table below summarizes key lead optimization strategies applicable to this scaffold.
| Optimization Goal | Strategy | Example Modification |
| Increase Potency | Fill hydrophobic pockets | Replace methyl group with larger alkyl or cycloalkyl groups. |
| Improve Selectivity | Exploit unique target features | Introduce polar groups (e.g., -OH, -NH2) on the cyclobutane ring to form specific hydrogen bonds. |
| Enhance Metabolic Stability | Block metabolic hotspots | Replace the methoxy group with a more stable ether or a non-metabolized group. |
| Improve Solubility | Increase polarity | Add a basic amine or acidic carboxylate group to the scaffold. |
| Increase Oral Bioavailability | Reduce polar surface area/increase lipophilicity | Modify substituents to achieve an optimal balance of lipophilicity and solubility (LogP). |
New Synthetic Methodologies Inspired by the Compound's Structure
The synthesis of polysubstituted cyclobutanes remains a challenge in organic chemistry due to the inherent ring strain of the four-membered ring. nih.govnih.gov The structure of this compound could inspire the development of novel synthetic methods.
Research could focus on stereoselective methods to access functionalized cyclobutane precursors. While [2+2] photocycloadditions are a classic method, modern approaches like the C–H functionalization of a pre-existing cyclobutane core are gaining traction. nih.govacs.org For this specific molecule, a strategy could involve using the amide as a directing group to guide the regioselective and stereoselective introduction of substituents onto the cyclobutane ring. acs.org
Furthermore, palladium-catalyzed methods, such as the aminocarbonylation of cyclobutanols, have recently emerged as powerful tools for efficiently constructing cyclobutanecarboxamides with high control over regioselectivity. nih.gov Developing methodologies that are tolerant of the electronically distinct 2-methoxy-5-methylphenyl amine would be a valuable contribution to synthetic chemistry.
Exploration of Novel Target Classes for Related Cyclobutanecarboxamide (B75595) Scaffolds
The cyclobutanecarboxamide scaffold is present in a number of biologically active molecules, suggesting its potential to interact with diverse target classes. nih.gov For example, different molecules containing this scaffold have been identified as inhibitors of enzymes like the fat mass and obesity-associated protein (FTO) and the RNA helicase DHX9. nih.gov
The rigid, 3D nature of the cyclobutane ring makes it an ideal scaffold for targeting protein-protein interactions (PPIs), which often involve large, flat binding surfaces that are challenging for traditional, more flexible small molecules. The cyclobutane core can project substituents in precise vectors to mimic key amino acid side chains (a "hot spot") at a PPI interface.
Future screening campaigns using libraries of diverse cyclobutanecarboxamide derivatives could lead to the discovery of inhibitors for novel and challenging target classes, including transcription factors, E3 ligases, and other components of the cellular machinery that have historically been considered "undruggable."
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling cyclobutanecarbonyl chloride with 2-methoxy-5-methylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
- Solvent selection : Dichloromethane or THF is preferred to minimize side reactions .
- Temperature : Reactions are conducted at 0–5°C to suppress hydrolysis of the acyl chloride intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water yields >85% purity .
Table 1 : Comparative synthesis data for related cyclobutanecarboxamides:
| Precursor | Base | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclobutanecarbonyl Cl | Triethylamine | DCM | 72 | 89 | |
| Cyclobutanecarbonyl Cl | Pyridine | THF | 68 | 85 |
Q. How is This compound characterized structurally and quantitatively?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR : Peaks at δ 1.8–2.5 ppm (cyclobutane protons) and δ 3.8 ppm (methoxy group) confirm regiochemistry .
- LC-MS : Molecular ion [M+H]+ at m/z 260.1 matches theoretical mass .
- Purity assessment : HPLC with C18 column (acetonitrile/water gradient) achieves >95% purity; retention time ~8.2 min .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct studies are limited, structurally analogous compounds (e.g., N-(quinolin-8-yl)cyclobutanecarboxamide) exhibit:
- Enzyme inhibition : Binding to β-C(sp³)-H bonds via palladium-catalyzed interactions, suggesting potential as a biochemical probe .
- Receptor modulation : Methoxy and methyl groups enhance hydrophobic interactions with target proteins (e.g., kinases) .
Note: In vitro assays (e.g., fluorescence polarization) are recommended to validate activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Variable substituent effects : Fluorine vs. methoxy groups alter binding kinetics .
- Assay conditions : pH-dependent solubility (e.g., poor solubility in PBS vs. DMSO) impacts IC50 values .
Recommended approach : - Perform dose-response curves across multiple solvent systems.
- Use orthogonal assays (e.g., SPR and thermal shift assays) to confirm target engagement .
Q. What strategies optimize the regioselectivity of this compound in palladium-catalyzed reactions?
- Methodological Answer : Regioselectivity is influenced by:
- Directing groups : Quinoline-based substituents enable β-C(sp³)-H functionalization .
- Catalyst system : Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) improves selectivity .
Table 2 : Catalyst impact on regioselectivity:
| Catalyst | Ligand | Selectivity (β:α) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | 1,10-Phenanthroline | 9:1 | |
| PdCl₂ | PPh₃ | 3:1 |
Q. How do steric and electronic effects of the cyclobutane ring influence the compound’s reactivity?
- Methodological Answer :
- Steric effects : The strained cyclobutane ring increases susceptibility to ring-opening reactions (e.g., photochemical [2+2] cycloreversion) .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhance electrophilicity, accelerating nucleophilic substitutions .
Experimental validation : - DFT calculations to map electrostatic potential surfaces.
- Kinetic studies under varying temperatures and solvents .
Q. What methodologies validate the metabolic stability of This compound in preclinical studies?
- Methodological Answer :
- In vitro models : Liver microsomal assays (human/rat) with LC-MS/MS quantification .
- Key metabolites : Hydroxylation at the cyclobutane ring (major) and O-demethylation (minor) .
- Stability criteria : >40% parent compound remaining after 60 min incubation .
Data Contradiction Analysis
Q. Why do similar cyclobutanecarboxamides exhibit divergent melting points and yields despite identical synthetic routes?
- Methodological Answer : Variations arise from:
- Crystallinity differences : Bulky substituents (e.g., trifluoromethyl) reduce crystal packing efficiency, lowering melting points .
- Byproduct formation : Residual triethylamine hydrochloride in crude products reduces yield .
Resolution : - Use Soxhlet extraction for impurity removal.
- Optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) .
Future Research Directions
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer :
- Core modifications : Introduce bioisosteres (e.g., replacing methoxy with ethoxy) to enhance metabolic stability .
- Side-chain diversification : Incorporate aminoethyl groups to improve solubility and receptor affinity .
- High-throughput screening : Test against kinase panels to identify novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
